1,2,4,5-Tetrachloro-3,6-dimethoxybenzene

Descripción general

Descripción

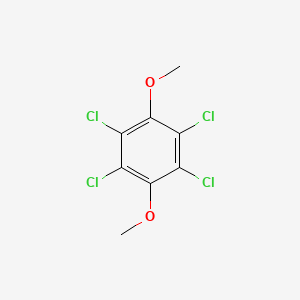

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene is an organic compound with the molecular formula C₈H₆Cl₄O₂ and a molecular weight of 275.944. It is also known by other names such as Tetrachlorohydroquinone dimethyl ether and 1,4-Dimethoxy-2,3,5,6-tetrachlorobenzene . This compound is characterized by the presence of four chlorine atoms and two methoxy groups attached to a benzene ring, making it a highly chlorinated aromatic compound.

Métodos De Preparación

The synthesis of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene typically involves the chlorination of 1,4-dimethoxybenzene. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the 2, 3, 5, and 6 positions of the benzene ring . Industrial production methods may involve similar chlorination processes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hydroquinone derivatives.

Oxidation Reactions: The methoxy groups can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or dechlorinated products.

Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO₄) for oxidation, and hydrogen gas (H₂) with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Chemistry:

- Precursor in Organic Synthesis: The compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for various substitution reactions that are vital in organic chemistry.

- Reactivity Studies: It is utilized to study nucleophilic aromatic substitution reactions and oxidation processes involving methoxy groups.

-

Biology:

- Antimicrobial Activity: Research indicates that 1,2,4,5-tetrachloro-3,6-dimethoxybenzene exhibits antimicrobial properties against various pathogens such as Escherichia coli and Staphylococcus aureus.

- Fungal Detection: The compound has been identified as a key volatile marker in the detection of pathogenic wood-rotting fungi using electronic nose technology (e-nose). Studies have shown its consistent presence in samples of Fulvifomes siamensis, aiding in the diagnosis of fungal infections .

- Medicine:

- Industry:

Antimicrobial Properties

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against common bacterial strains. The findings suggest its potential use as a biocide in agricultural applications.

Cancer Cell Line Study

In vitro studies involving various human cancer cell lines indicated that treatment with this compound resulted in increased apoptosis rates. The mechanism was linked to mitochondrial dysfunction and activation of apoptotic pathways.

Fungal Detection Using E-Nose Technology

Field studies utilizing electronic nose technology revealed that this compound can effectively differentiate between fungal species based on their volatile profiles. This highlights its utility in environmental monitoring and pathogen detection.

Mecanismo De Acción

The mechanism of action of 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s highly chlorinated structure allows it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s concentration .

Comparación Con Compuestos Similares

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene can be compared with other similar compounds such as:

1,2,3,4-Tetrachloro-5,6-dimethoxybenzene: This compound has a similar structure but with chlorine atoms at different positions, leading to different chemical properties and reactivity.

Tetrachlorohydroquinone: Lacks the methoxy groups, resulting in different reactivity and applications.

1,4-Dimethoxybenzene: The parent compound without chlorination, used as a starting material for the synthesis of chlorinated derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

1,2,4,5-Tetrachloro-3,6-dimethoxybenzene (DAME) is an aromatic organic compound with the molecular formula C₈H₆Cl₄O₂. Its unique structure, characterized by a benzene ring substituted with chlorine and methoxy groups, suggests potential biological activities that are currently being explored in various research contexts. This article reviews the biological activity of DAME, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Weight : 275.94 g/mol

- Chemical Structure : The compound features a benzene ring with chlorine atoms at positions 1, 2, 4, and 5 and methoxy groups at positions 3 and 6. This configuration influences its reactivity and biological interactions.

DAME's biological activity is attributed to its interaction with specific molecular targets within cells. The presence of electron-withdrawing chlorine atoms and electron-donating methoxy groups enables DAME to modulate various biochemical pathways:

- Enzyme Inhibition : DAME may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation.

- Cell Cycle Regulation : Research indicates that DAME can influence cell cycle progression and apoptosis in certain cell types .

- Antimicrobial Activity : Preliminary studies suggest that DAME exhibits antimicrobial properties against various pathogens, including bacteria and fungi .

Biological Applications

DAME is being investigated for its potential applications in drug discovery and therapeutic interventions:

- Anticancer Research : DAME's ability to modulate cell signaling pathways makes it a candidate for anticancer drug development. Studies have shown that it may induce apoptosis in cancer cells by activating specific death receptors .

- Antimicrobial Agents : Its effectiveness against certain bacterial strains positions DAME as a potential lead compound for developing new antibiotics .

- Environmental Monitoring : DAME has been identified as a volatile compound emitted by specific wood-rotting fungi, which could be utilized in environmental diagnostics .

Case Studies

Several studies have highlighted the biological activity of DAME:

- Study on Antimicrobial Properties :

-

Cancer Cell Line Study :

- Research involving human cancer cell lines demonstrated that DAME induced apoptosis through the activation of caspase pathways. The study concluded that DAME could serve as a promising candidate for further development in cancer therapy.

- Fungal Detection Using E-Nose Technology :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆Cl₄O₂ |

| Molecular Weight | 275.94 g/mol |

| Antimicrobial Activity | Effective against E. coli & S. aureus |

| Apoptosis Induction | Yes |

| Environmental Detection Method | E-Nose Technology |

Propiedades

IUPAC Name |

1,2,4,5-tetrachloro-3,6-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl4O2/c1-13-7-3(9)5(11)8(14-2)6(12)4(7)10/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICARXIPJINIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1Cl)Cl)OC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241468 | |

| Record name | Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944-78-5 | |

| Record name | Tetrachloro-1,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000944785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3,5-tetrachloro-3,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1,2,4,5-Tetrachloro-3,6-dimethoxybenzene and where is it found?

A1: this compound (DAME) is a halogenated natural product primarily recognized as a secondary metabolite of terrestrial fungi. [] It has been identified in various environmental compartments, including air, precipitation, rivers, and forest ecosystems. [] Notably, DAME has been found in several species of fungi and their associated litter within forest environments. []

Q2: How is this compound detected and identified in environmental samples?

A2: Scientists utilize advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to detect and identify this compound in complex environmental matrices. [] This method separates different compounds based on their volatility and then identifies them based on their unique mass-to-charge ratios.

Q3: What is the significance of detecting this compound in estuaries?

A3: The presence of this compound in estuaries, often at higher concentrations than in rivers or offshore waters, suggests these environments may be "hot spots" for its production. [] This observation implies potential contributions from various sources, including terrestrial runoff and biological activity within the estuary itself.

Q4: Can this compound be used to monitor environmental processes?

A4: Yes, due to its presence in various environmental compartments and its association with specific sources like fungi, this compound shows potential as a tracer for studying environmental processes. [] For instance, monitoring its distribution and concentration could provide insights into fungal activity, terrestrial-aquatic interactions, and the impact of factors like climate change on these processes.

Q5: Has this compound been found in other organisms besides fungi?

A5: While this compound is primarily associated with terrestrial fungi, research has also identified it as a unique volatile compound emitted by the wood-rot fungus Fulvifomes siamensis. [] This finding highlights its potential as a signature volatile for detecting and identifying this specific fungal pathogen in diseased trees.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.